molecular formula C18H16ClF3N4OS B274616 3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B274616
M. Wt: 428.9 g/mol
InChI Key: CHLRAUZNHLSBRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a pyrazolopyrimidine derivative and has been shown to exhibit promising biological activities, making it a potential candidate for drug development.

Mechanism of Action

The exact mechanism of action of 3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. It has been shown to exhibit potent anti-inflammatory and analgesic activities in animal models. Additionally, it has been shown to have potential as an anticancer agent and has been studied for its ability to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its potent anti-inflammatory and analgesic activities. This makes it a useful tool for studying the role of inflammation and pain in various disease states. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy and safety in treating various types of cancer. Additionally, the exact mechanism of action of this compound needs to be further elucidated in order to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves several steps, including the reaction of 2-aminothiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-methylpiperidine to form the corresponding amide. The amide is then reacted with 3-chloro-5-(trifluoromethyl)pyrazole-4-carboxylic acid to form the final product.

Scientific Research Applications

3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and analgesic activities in animal models. Additionally, it has been shown to have potential as an anticancer agent and has been studied for its ability to inhibit the growth of cancer cells.

properties

Molecular Formula

C18H16ClF3N4OS

Molecular Weight

428.9 g/mol

IUPAC Name

[3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C18H16ClF3N4OS/c1-10-5-2-3-7-25(10)17(27)15-14(19)16-23-11(12-6-4-8-28-12)9-13(18(20,21)22)26(16)24-15/h4,6,8-10H,2-3,5,7H2,1H3

InChI Key

CHLRAUZNHLSBRI-UHFFFAOYSA-N

SMILES

CC1CCCCN1C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F

Canonical SMILES

CC1CCCCN1C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F

Origin of Product

United States

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